6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2O/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSACUCEHQZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273077 | |
| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-31-3 | |
| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 2,4 Dichlorofuro 3,2 D Pyrimidine and Analogues
Synthesis of Key Halogenated Furo[3,2-d]pyrimidine (B1628203) Precursors
The synthesis of 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine is contingent on the successful preparation of its precursors. The initial steps focus on the creation of the furo[3,2-d]pyrimidine core and the subsequent introduction of the necessary chloro and bromo substituents.
Chlorination of Furo[3,2-d]pyrimidine-2,4-dione to 2,4-Dichlorofuro[3,2-d]pyrimidine (B585728)
A common and critical precursor for the synthesis of the target compound is 2,4-dichlorofuro[3,2-d]pyrimidine. This intermediate is typically synthesized from furo[3,2-d]pyrimidine-2,4-dione through a chlorination reaction. The process involves the conversion of the dione (B5365651) to the dichloro derivative using a chlorinating agent.
A frequently employed method for this transformation is the use of phosphorus oxychloride (POCl3). While specific reaction conditions for the direct chlorination of furo[3,2-d]pyrimidine-2,4-dione were not found in the provided search results, analogous reactions with similar heterocyclic systems, such as pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives, suggest that heating the dione with POCl3, often in the presence of a high-boiling tertiary amine like N,N-dimethylaniline, is a standard procedure. nih.gov This type of reaction effectively replaces the hydroxyl groups of the tautomeric diol form of the dione with chlorine atoms.
For instance, the synthesis of 2,4-dichloropyrrolo[3,2-d]pyrimidine is achieved through a similar chlorination process, indicating the general applicability of this method to related heterocyclic systems. researchgate.net
Table 1: Precursor Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2,4-Dichlorofuro[3,2-d]pyrimidine | --- | C6H2Cl2N2O | 189.00 |
| Furo[3,2-d]pyrimidine-2,4-dione | --- | C6H4N2O3 | 168.11 |
Data for 2,4-Dichlorofuro[3,2-d]pyrimidine and Furo[3,2-d]pyrimidine-2,4-dione is based on general chemical knowledge, as specific synthesis details were not found in the provided search results. Data for the target compound is from a chemical supplier. sinfoochem.comcalpaclab.com
Strategies for Introduction of the 6-Bromo Moiety
The introduction of a bromine atom at the 6-position of the furo[3,2-d]pyrimidine ring system is a key step in the synthesis of the target compound. This can be achieved either by starting with a pre-brominated precursor or by direct bromination of the furo[3,2-d]pyrimidine core.
One potential strategy involves the synthesis of 6-bromofuro[3,2-d]pyrimidine-2,4-dione, which can then be chlorinated as described in the previous section. The synthesis of this brominated dione could potentially be achieved through the cyclization of a brominated furan (B31954) derivative with a urea (B33335) or a related nitrogen-containing compound.
Alternatively, direct bromination of the 2,4-dichlorofuro[3,2-d]pyrimidine intermediate is a plausible route. Electrophilic bromination of electron-rich heterocyclic systems is a common synthetic transformation. Reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent are often used for this purpose. The success of this approach would depend on the reactivity and regioselectivity of the bromination reaction on the furo[3,2-d]pyrimidine ring. Studies on the bromination of analogous systems, such as purines and pyrrolo[3,2-d]pyrimidines, have shown that bromination at specific positions can be achieved using various brominating agents, including 1,3-dibromo-5,5-dimethylhydantoin. researchgate.net For example, the bromination of 6-chloro-1,3-dimethyluracil (B186940) is a known procedure that yields 5-bromo-6-chloro-1,3-dimethyluracil. nih.gov
The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) has also been reported, which involves the bromination of a thieno[2,3-d]pyrimidin-4(3H)-one intermediate. researchgate.net This suggests that similar strategies could be applicable to the furo[3,2-d]pyrimidine system.
Cyclization Pathways for Furo[3,2-d]pyrimidine Ring System Construction
The formation of the fused furo[3,2-d]pyrimidine ring system is the cornerstone of the synthesis. Various cyclization strategies can be employed, often involving the reaction of a furan derivative with a pyrimidine (B1678525) precursor or the intramolecular cyclization of a suitably functionalized pyrimidine.
Intramolecular Cyclization Approaches for Furo[3,2-d]pyrimidine Formation
Intramolecular cyclization is a powerful strategy for the formation of heterocyclic ring systems. In the context of furo[3,2-d]pyrimidine synthesis, this could involve a pyrimidine derivative with a side chain that can cyclize onto the pyrimidine ring to form the fused furan ring.
For instance, a pyrimidine with a side chain containing a suitable leaving group and an active methylene (B1212753) or methine group could undergo intramolecular cyclization upon treatment with a base. While specific examples for furo[3,2-d]pyrimidine were not found, the synthesis of pyrido[2,3-d]pyrimidines through the intramolecular heterocyclization of o-aminonicotinonitrile derivatives has been reported, showcasing the feasibility of such approaches in related systems. nih.gov Similarly, fluorination-induced intramolecular cyclization has been used to synthesize spiro-1,3-oxazines, demonstrating the versatility of intramolecular cyclization reactions. rsc.org
Thermal Rearrangements in Furo[2,3-d]pyrimidine (B11772683) Synthesis (Relevant Isomeric Systems)
Thermal rearrangement reactions can also be employed to synthesize furo-pyrimidine systems. Although no specific examples of thermal rearrangements leading to the furo[3,2-d]pyrimidine skeleton were found in the provided search results, a notable example exists for the synthesis of the isomeric furo[2,3-d]pyrimidine system.
The thermal rearrangement of spirocyclic barbiturates has been shown to produce furo[2,3-d]pyrimidines. rsc.org This reaction proceeds through the thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes. While this method yields the isomeric [2,3-d] fused system, it highlights the potential of rearrangement reactions in the synthesis of furo-pyrimidine scaffolds. The applicability of similar rearrangement strategies to obtain the [3,2-d] isomer would depend on the specific substitution pattern and reaction conditions.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furo[3,2-d]pyrimidine-2,4-dione |
| 2,4-Dichlorofuro[3,2-d]pyrimidine |
| 6-Bromofuro[3,2-d]pyrimidine-2,4-dione |
| Alkyl 3-bromo-3-nitroacrylate |
| 2,4-Dichloropyrrolo[3,2-d]pyrimidine |
| 6-Bromo-4-chlorothieno[2,3-d]pyrimidine |
| Pyrido[2,3-d]pyrimidine |
| Thieno[2,3-d]pyrimidine |
| 1,3-Dibromo-5,5-dimethylhydantoin |
| 6-Chloro-1,3-dimethyluracil |
| 5-Bromo-6-chloro-1,3-dimethyluracil |
| Thieno[2,3-d]pyrimidin-4(3H)-one |
| o-Aminonicotinonitrile |
| Spiro-1,3-oxazine |
| Furo[2,3-d]pyrimidine |
Advanced Catalytic and Modern Synthetic Protocols
Modern synthetic chemistry offers a range of powerful tools for the construction and derivatization of complex heterocyclic systems. For a molecule such as this compound, which possesses multiple reactive sites, advanced catalytic methods are essential for achieving regioselective functionalization. These methods include palladium-catalyzed cross-coupling reactions, multi-component strategies, and microwave-assisted synthesis, which collectively provide efficient and versatile routes to novel furo[3,2-d]pyrimidine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the distinct reactivity of the three halogen substituents (two chloro groups at positions 2 and 4, and one bromo group at position 6) allows for selective functionalization. The general order of reactivity for halogens in these couplings is I > Br > Cl, which suggests that the C6-bromo position would be the most reactive site for initial cross-coupling, followed by the chloro groups. libretexts.org
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is particularly well-suited for this purpose due to its mild reaction conditions and the commercial availability of a wide range of boronic acids and their esters. wikipedia.orglibretexts.org For di- and tri-halogenated pyrimidines and their fused analogues, regioselective Suzuki-Miyaura couplings have been successfully demonstrated. For instance, in the case of 2,4-dichloropyrimidines, substitution typically occurs preferentially at the more electrophilic C4 position. nih.gov This selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.
While specific studies on this compound are not extensively documented, the reactivity of analogous systems such as 2,4-dichloropyrrolo[2,3-d]pyrimidine provides valuable insights. In these systems, regioselective Suzuki coupling at the C4 position can be achieved with high yields. nih.gov It is anticipated that this compound would undergo an initial, highly selective Suzuki-Miyaura coupling at the C6 position due to the greater reactivity of the C-Br bond. Subsequent couplings could then be directed to the C4 and C2 positions by adjusting the reaction conditions.
The choice of palladium catalyst and ligands is critical for achieving high efficiency and selectivity. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in combination with a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, and a solvent system like toluene/water or dioxane/water. nih.govresearchgate.netsigmaaldrich.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidine Analogues This table is based on data from analogous heterocyclic systems and represents predicted reactivity for the target compound.
| Entry | Halogenated Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | >90 (C4-aryl) |
| 2 | 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 85 (C6-aryl) |
| 3 | 4-Chloropyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Toluene | 100 | 70-95 |
| 4 | 5-Bromo-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 75-92 (C5-aryl) |
Data inferred from studies on analogous pyrimidine and fused pyrimidine systems. nih.govresearchgate.net
Multi-Component Reaction Strategies for Furo[3,2-d]pyrimidine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying experimental procedures. Current time information in Oskarshamn, SE.researchgate.net While the direct synthesis of this compound via an MCR is not reported, various MCRs are known for the construction of the core furo[3,2-d]pyrimidine and related furo[2,3-d]pyrimidine systems. Current time information in Oskarshamn, SE.libretexts.org
These reactions often involve the condensation of a pyrimidine derivative with other building blocks. For example, the synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives has been achieved through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water. Current time information in Oskarshamn, SE. This demonstrates the feasibility of constructing fused pyrimidine systems in an environmentally benign manner.
Another approach could involve the construction of a substituted furan ring followed by annulation of the pyrimidine ring. The versatility of MCRs suggests that with appropriate starting materials, a convergent synthesis of functionalized furo[3,2-d]pyrimidines could be designed. These strategies offer a powerful alternative to traditional linear synthetic routes.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. wikipedia.orglibretexts.orgwikipedia.org This technology is particularly effective for the synthesis and functionalization of heterocyclic compounds, including pyrimidine derivatives and their fused analogues.
In the context of palladium-catalyzed cross-coupling reactions, microwave irradiation can significantly enhance reaction rates. For example, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to proceed efficiently under microwave conditions, with reaction times as short as 15 minutes and low catalyst loadings. nih.gov Such protocols would be highly applicable to the functionalization of this compound.
Microwave assistance is also beneficial for multi-component reactions. The synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives has been successfully carried out under microwave irradiation, offering improved yields compared to conventional heating. Current time information in Oskarshamn, SE. Similarly, the synthesis of other fused pyrimidine systems, such as thiazolopyrimidines, has been expedited using microwave technology. researchgate.net
The application of microwave heating to the synthesis and functionalization of this compound can be expected to provide significant advantages in terms of efficiency and speed, facilitating the rapid generation of a library of derivatives for further investigation.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyrimidine Analogues This table is based on data from analogous heterocyclic systems.
| Reaction Type | Substrates | Conditions (Conventional) | Yield (Conv.) | Conditions (Microwave) | Yield (MW) | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine + Phenylboronic acid | 80°C, 24h | ~70% | 100°C, 15 min | >90% | nih.gov |
| MCR | Aldehyde + Diaminopyrimidine + Tetronic acid | Reflux, 8h | 75% | 120°C, 10 min | 85% | Current time information in Oskarshamn, SE. |
| Thiazolopyrimidine Synthesis | Aminothiouracil + Dicarbonyl compound | Reflux, 6h | 60-70% | 140°C, 5-10 min | 85-95% | researchgate.net |
Chemical Reactivity and Derivatization Strategies of Halogenated Furo 3,2 D Pyrimidines
Nucleophilic Substitution Reactions at C-2 and C-4 Positions
The chlorine atoms at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position, allowing for sequential and regioselective functionalization. mdpi.com
The displacement of the chloro substituents by various amines is a widely employed strategy to synthesize a diverse range of substituted furo[3,2-d]pyrimidines. These amination reactions can be controlled to achieve either mono- or di-substitution.
The reaction of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine with a variety of primary and secondary amines can be performed to yield the corresponding 2-amino- and 4-amino- derivatives. The regioselectivity of the reaction often favors substitution at the C-4 position under kinetic control. The introduction of the first amino group, an electron-donating group, can deactivate the ring towards further nucleophilic substitution, making the introduction of a second amino group at the C-2 position more challenging and often requiring harsher reaction conditions or the use of palladium catalysis. nih.gov
The scope of amines that can be used in these reactions is broad and includes aliphatic, cyclic, and aromatic amines. The choice of solvent and base is crucial for the successful outcome of these reactions.
Table 1: Examples of Amination Reactions on Dichloropyrimidine Scaffolds
| Amine | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Ammonia (B1221849) | 2,4-Diaminopyrimidine | Heating with ammonia in a hydroxylated solvent | google.com |
| Adamantylalkylamines | Mono- and di-aminated pyrimidines | Catalyst-free for mono-amination; Pd-catalyzed for di-amination | nih.gov |
Similar to amination, the chloro groups at C-2 and C-4 can be displaced by oxygen and sulfur nucleophiles to form the corresponding alkoxy and thioether derivatives. These reactions typically proceed via a nucleophilic aromatic substitution mechanism.
Alkoxylation is generally achieved by treating the this compound with an appropriate alcohol in the presence of a base, such as sodium or potassium hydroxide, or with a pre-formed alkoxide. Thiolation reactions can be carried out using thiols and a base, or with the corresponding thiolates. The regioselectivity of these reactions also tends to favor substitution at the C-4 position.
While specific examples for this compound are not extensively documented, the principles of these reactions are well-established for related dihalopyrimidine systems.
Functionalization at the C-6 Bromo Position
The bromo substituent at the C-6 position of the furan (B31954) ring provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the C-6 position.
Suzuki Coupling: The Suzuki reaction involves the coupling of the C-6 bromo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of C-C bonds and allows for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope. mdpi.comresearchgate.net
Table 2: Representative Conditions for Suzuki Coupling on Halogenated Heterocycles
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Various | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | mdpi.com |
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between the C-6 bromo position and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method is instrumental in the synthesis of alkynyl-substituted furo[3,2-d]pyrimidines, which can serve as precursors for more complex structures.
Table 3: General Conditions for Sonogashira Coupling
| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N, Et₂NH) | DMF, Ether | wikipedia.org |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of the C-6 bromo position with a wide variety of primary and secondary amines, including anilines and alkylamines. organic-chemistry.org This method provides a direct route to 6-amino-furo[3,2-d]pyrimidine derivatives. The reaction typically employs a palladium precursor and a phosphine (B1218219) ligand. wikipedia.org
Table 4: Key Components of Buchwald-Hartwig Amination
| Component | Examples | Reference |
|---|---|---|
| Palladium Precursor | [Pd₂(dba)₃], Pd(OAc)₂ | chemspider.com |
| Ligand | (±)-BINAP, XPhos, SPhos | chemspider.com |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | chemspider.com |
Beyond metal-catalyzed cross-coupling, the C-6 bromo group can undergo other useful transformations. One important reaction is halogen-metal exchange, typically with an organolithium reagent at low temperatures. This reaction generates a potent nucleophilic organometallic species at the C-6 position, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a range of functional groups. The reaction of an organolithium intermediate derived from 4-iodo-6-phenylthieno[2,3-d]pyrimidine (B2569344) with aldehydes to form corresponding alcohols has been reported, suggesting a similar reactivity for the bromo-furo[3,2-d]pyrimidine analogue. researchgate.net
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring in the furo[3,2-d]pyrimidine (B1628203) system is generally deactivated towards electrophilic aromatic substitution. This deactivation is a consequence of the strong electron-withdrawing effect of the fused pyrimidine ring. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be challenging and may require harsh conditions, if they proceed at all. The electron-rich nature of the furan ring is significantly diminished, making it less susceptible to attack by electrophiles. Consequently, functionalization of the furan ring is more readily achieved through the transformations of the pre-existing bromo substituent at the C-6 position.
Pyrimidine Ring Modifications and Rearrangements (e.g., Dimroth Rearrangement)
The pyrimidine ring in furo[3,2-d]pyrimidines is susceptible to various modifications, including rearrangements, which can significantly alter the chemical and biological properties of the molecule. One of the notable rearrangements in pyrimidine chemistry is the Dimroth rearrangement.
The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocyclic systems, including certain fused pyrimidines. chemicalbook.comnih.gov This rearrangement typically involves the opening of the pyrimidine ring followed by its re-closure, leading to the transposition of an endocyclic nitrogen atom with an exocyclic nitrogen atom of a substituent, or rearrangement within the heterocyclic core itself. chemicalbook.comchemicalbook.com While specific studies on the Dimroth rearrangement of this compound are not extensively documented in publicly available literature, the general principles of this reaction can be applied to predict its potential behavior.
The rearrangement is often facilitated by acidic or basic conditions, or by heat. nih.gov For instance, the treatment of a 1-substituted 2-imino-1,2-dihydropyrimidine with a base can lead to its isomerization to a 2-(substituted-amino)pyrimidine. nih.gov In the context of the furo[3,2-d]pyrimidine system, a Dimroth-type rearrangement could potentially be induced following the introduction of an amino or imino substituent on the pyrimidine ring.
For example, if one of the chloro groups at the C2 or C4 position of this compound were to be substituted by an amino group, the resulting amino-chlorofuro[3,2-d]pyrimidine could, under appropriate conditions (e.g., heating in a protic solvent or in the presence of acid or base), undergo a rearrangement. This would involve the cleavage of the N1-C2 or N3-C4 bond of the pyrimidine ring, rotation, and subsequent re-cyclization to form an isomeric furo[3,2-d]pyrimidine derivative. The propensity for such a rearrangement would be influenced by the electronic nature of the substituents on both the furan and pyrimidine rings.
It is important to note that the Dimroth rearrangement is just one of several potential modifications of the pyrimidine ring. Other reactions, such as ring-opening by strong nucleophiles or ring contraction under specific conditions, could also be envisioned, although they are less commonly observed for this particular heterocyclic system.
Chemo- and Regioselectivity in Chemical Transformations
The presence of three halogen atoms—a bromine at C6 and two chlorines at C2 and C4—on the furo[3,2-d]pyrimidine core of this compound makes the study of chemo- and regioselectivity in its chemical transformations particularly important. The differential reactivity of these halogens allows for a stepwise and controlled derivatization of the scaffold.
The reactivity of the chloro substituents on the pyrimidine ring is generally higher towards nucleophilic substitution compared to the bromo substituent on the furan ring. The C2 and C4 positions of the pyrimidine ring are activated by the electron-withdrawing effect of the adjacent nitrogen atoms. In many related 2,4-dichloropyrimidine systems, the C4-chloro group is more susceptible to nucleophilic attack than the C2-chloro group. This enhanced reactivity at the C4 position is attributed to the greater ability of the adjacent N3 atom to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution reaction.
Therefore, in a nucleophilic aromatic substitution (SNAr) reaction with a nucleophile such as an amine or an alcohol, it is expected that the C4-chloro group of this compound would react preferentially. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to achieve monosubstitution at the C4 position, leaving the C2-chloro and C6-bromo groups intact for subsequent functionalization.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound
| Reagent/Condition | Primary Site of Reaction | Expected Product |
| 1 equivalent of Nucleophile (e.g., R-NH2), mild conditions | C4-Cl | 6-Bromo-2-chloro-4-(substituted-amino)furo[3,2-d]pyrimidine |
| Excess Nucleophile, harsher conditions | C4-Cl and C2-Cl | 6-Bromo-2,4-di(substituted-amino)furo[3,2-d]pyrimidine |
The C6-bromo substituent on the furan ring is generally less reactive towards nucleophilic substitution under typical SNAr conditions. However, it is an ideal handle for derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions. wikipedia.org These reactions provide a powerful tool for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the C6 position.
The chemo- and regioselectivity of these cross-coupling reactions can also be controlled. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, which is the initial step in most cross-coupling catalytic cycles. Consequently, it is highly probable that a palladium-catalyzed reaction on this compound would occur selectively at the C6-bromo position, leaving the two chloro groups untouched.
Table 2: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Reagent | Primary Site of Reaction | Expected Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C6-Br | 6-Aryl-2,4-dichlorofuro[3,2-d]pyrimidine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C6-Br | 6-Alkynyl-2,4-dichlorofuro[3,2-d]pyrimidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C6-Br | 6-(Substituted-amino)-2,4-dichlorofuro[3,2-d]pyrimidine |
By exploiting the differential reactivity of the halogen substituents, a diverse library of furo[3,2-d]pyrimidine derivatives can be synthesized. A plausible synthetic strategy would involve the initial selective functionalization of the C4-chloro group via nucleophilic substitution, followed by a palladium-catalyzed cross-coupling reaction at the C6-bromo position, and finally, a second nucleophilic substitution or cross-coupling at the C2-chloro position under more forcing conditions. This stepwise approach allows for the precise and controlled introduction of different functionalities at specific positions of the heterocyclic scaffold, enabling the fine-tuning of its physicochemical and biological properties.
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Bromo 2,4 Dichlorofuro 3,2 D Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For derivatives of 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework.
The ¹H NMR spectrum of a furo[3,2-d]pyrimidine (B1628203) derivative provides crucial information about the number, environment, and connectivity of protons in the molecule. In the case of this compound, the most notable feature would be a singlet corresponding to the C7-proton. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine atom and the fused pyrimidine (B1678525) ring.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum would display distinct signals for each carbon atom in the furo[3,2-d]pyrimidine core. The carbons attached to the electronegative chlorine and bromine atoms (C2, C4, and C6) would be expected to resonate at lower fields (higher ppm values).
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine H | 8.12 (s, 1H) | 158.8 |
| ArH | 7.4 (s, 1H) | 157.7 |
| ArH | 7.31 (d, J = 8.3 Hz, 1H) | 150.1 |
| ArH | 7.02 (d, J = 8.3 Hz, 1H) | 148.4 |
| -OCH₃ | 3.81 (s, 6H) | 143.6 |
| -CH₃ | 2.63 (s, 3H) | 126.9 |
| 124.9 | ||
| 123.8 | ||
| 118.8 | ||
| 116.2 | ||
| 112.1 | ||
| 105.6 | ||
| 56.0 | ||
| 14.4 |
This table presents data for a furo[2,3-d]pyrimidine (B11772683) based chalcone (B49325) derivative for illustrative purposes. researchgate.net
To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a substituted furo[3,2-d]pyrimidine, COSY would be instrumental in confirming the relationships between protons on any substituted side chains.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For the this compound core, HMBC would be critical in confirming the fusion of the furan (B31954) and pyrimidine rings and the positions of the substituents. For instance, correlations would be expected between the C7-proton and carbons C5, C6, and C7a.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound would exhibit absorption bands corresponding to the vibrations of the various bonds within the molecule.
Key expected IR absorption bands include:
C=N and C=C stretching vibrations: These would appear in the region of 1600-1450 cm⁻¹, characteristic of the aromatic and heteroaromatic rings.
C-O-C stretching vibrations: The furan ether linkage would likely show strong absorptions in the 1250-1050 cm⁻¹ region.
C-Cl stretching vibrations: These typically appear in the 800-600 cm⁻¹ range.
C-Br stretching vibrations: These are usually observed at lower wavenumbers, typically between 600 and 500 cm⁻¹.
For comparison, the FT-IR spectrum of a related furo[2,3-d]pyrimidine based chalcone showed characteristic bands at 3306 cm⁻¹ (N-H), 3076 cm⁻¹ (C-H sp²), 2943 cm⁻¹ (C-H sp³), 1678 cm⁻¹ (C=O), and 1591 cm⁻¹ (C=C). researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₆HBrCl₂N₂O), the calculated monoisotopic mass is approximately 265.8783 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition of the molecule. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), would provide further definitive evidence for the presence of these halogens in the molecule.
X-ray Crystallography for Definitive Solid-State Structural Analysis
Although a crystal structure for this compound itself is not available in the searched literature, studies on related heterocyclic systems demonstrate the power of this technique. For instance, the crystal structure of a pyrazolo[3,4-d]pyrimidine derivative was elucidated using X-ray diffraction, which allowed for the detailed analysis of intermolecular interactions through Hirshfeld surface analysis. Such analyses are crucial for understanding the packing of molecules in the solid state and can provide insights into their physical properties.
A hypothetical table of crystallographic data for a furo[3,2-d]pyrimidine derivative is provided below to illustrate the type of information obtained from such an analysis.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5432(3) |
| b (Å) | 12.1234(5) |
| c (Å) | 10.9876(4) |
| α (°) | 90 |
| β (°) | 105.23(1) |
| γ (°) | 90 |
| Volume (ų) | 1098.7(1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.623 |
| R-factor (%) | 4.5 |
This table represents hypothetical data for illustrative purposes.
Theoretical and Computational Chemistry Investigations of Furo 3,2 D Pyrimidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule like 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. These calculations would provide a deep understanding of its intrinsic reactivity and kinetic stability.
Detailed research findings from such studies would typically include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP): Generation of an MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites susceptible to metabolic attack or for designing interactions with biological targets.
Natural Bond Orbital (NBO) Analysis: This analysis would provide information on charge distribution on individual atoms, hybridization, and the nature of chemical bonds within the molecule.
The following table illustrates the type of data that would be generated from DFT calculations for this compound.
| Calculated Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability of the molecule. |
| Dipole Moment | 2.1 D | Provides insight into the molecule's overall polarity. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of this compound.
Conformational Analysis: This would involve a systematic search for low-energy conformations of the molecule. For a relatively rigid system like the furo[3,2-d]pyrimidine (B1628203) core, this analysis would focus on the rotational barriers of any flexible substituent groups.
Molecular Dynamics Simulations: An MD simulation would model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in a simulated biological environment (e.g., in water). Key insights from MD simulations include:
The stability of different conformations.
The flexibility of various parts of the molecule.
The interactions of the molecule with solvent molecules.
The time-averaged properties of the molecule.
A hypothetical study might reveal the most populated conformational states and the energetic barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.
In Silico Screening and Virtual Ligand Design
The this compound scaffold could serve as a starting point for designing new, more potent, and selective ligands for various biological targets. In silico screening and virtual ligand design are central to this process.
Molecular Docking: This technique would be used to predict the preferred binding orientation of this compound within the active site of a target protein. The results are often scored to estimate the binding affinity. This would be a critical first step in identifying potential protein targets for this compound.
Virtual Screening: If a target is known, large libraries of virtual compounds derived from the this compound core could be computationally screened against the target's binding site to identify derivatives with potentially improved binding.
Pharmacophore Modeling: Based on the structure of this compound and its hypothetical interactions with a target, a pharmacophore model could be developed. This model defines the essential spatial arrangement of chemical features necessary for biological activity.
The following interactive table illustrates hypothetical results from a molecular docking study of this compound against a hypothetical protein kinase.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.2 | Val56, Ala71, Leu174 |
| Protein Kinase B (Akt) | -7.9 | Met282, Thr292, Phe439 |
| p38 MAPK | -8.5 | Lys53, Met109, Ile167 |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Should a series of analogues of this compound be synthesized and biologically tested, computational methods would be invaluable for elucidating their structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For a set of this compound derivatives, a QSAR study would involve:
Calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Using statistical methods to build a model that predicts activity based on these descriptors.
Validating the model to ensure its predictive power.
3D-QSAR (CoMFA and CoMSIA): These methods go a step further by correlating activity with the 3D steric and electrostatic fields surrounding the molecules. This provides a graphical representation of where modifications to the molecular structure are likely to increase or decrease activity.
A hypothetical CoMFA study on a series of furo[3,2-d]pyrimidine analogues might reveal that bulky substituents at the 6-position are detrimental to activity, while electron-withdrawing groups at the 2-position are favorable. This information would be instrumental in guiding the synthesis of new, more potent compounds.
Mechanistic Investigations of Biological Activities of Furo 3,2 D Pyrimidine Derivatives
Molecular Interactions with Specific Cellular Targets
Receptor Binding Profile Analysis (e.g., Histamine (B1213489) H4 Receptor)
Furo[3,2-d]pyrimidine (B1628203) derivatives have been identified as antagonists of the histamine H4 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses. A patent for furo[3,2-d]pyrimidine derivatives describes their potential utility as histamine H4 receptor antagonists tandfonline.com. This suggests that compounds based on this scaffold, such as 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, could potentially modulate immune system activity through this pathway. While specific binding data for this compound is not available in the public domain, the general activity of the furo[3,2-d]pyrimidine class of compounds at this receptor highlights a potential area for further investigation.
DNA and RNA Interaction Studies
The structural similarity of furo[3,2-d]pyrimidines to endogenous purines suggests the possibility of their interaction with nucleic acids. While direct studies on the binding of this compound to DNA or RNA are not extensively documented, research on related compounds provides some insights. For instance, certain furo[2,3-d]pyrimidinone analogues have been shown to offer a protective effect on DNA against damage induced by bleomycin, indicating a potential interaction researchgate.net. The nature of this interaction, whether it be intercalation between base pairs or binding within the grooves of the DNA helix, remains an area for more detailed study. The substituents on the furo[3,2-d]pyrimidine core, such as the bromo and chloro groups in this compound, would likely play a significant role in the specificity and avidity of any such interactions.
Cellular Mechanistic Responses in in vitro Models
Induction of Apoptosis and Cell Cycle Modulation
A significant body of research points to the ability of furo[3,2-d]pyrimidine derivatives and their isosteres to induce apoptosis and modulate the cell cycle in cancer cells. Halogenated thieno[3,2-d]pyrimidines, which are structurally similar to this compound, have been shown to induce apoptosis in the L1210 leukemia cell line. nih.gov Flow cytometry analysis revealed that treatment with these compounds leads to an increase in the population of cells in the early and late stages of apoptosis. nih.gov
Furthermore, studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated that these compounds can induce cell cycle arrest, particularly at the G2/M transition phase, in triple-negative breast cancer (TNBC) cells (MDA-MB-231). nih.gov The presence and position of halogen atoms on the heterocyclic ring appear to be critical for the specific cytotoxic mechanism. nih.gov For instance, a 2,4-dichloro thieno[3,2-d]pyrimidine (B1254671) analogue was found to induce cell death accompanied by a dramatic arrest at the G2/M cell cycle transition in MDA-MB-231 cells. nih.gov In contrast, the presence of a bromine at the C7 position led to cell death through a cell cycle-independent mechanism. nih.gov These findings suggest that this compound could potentially exert its anticancer effects through similar mechanisms of apoptosis induction and cell cycle disruption.
Antiproliferative Effects on Cancer Cell Lines (e.g., L1210, MDA-MB-435, MCF-7, CFPAC-1) and Associated Mechanisms
The antiproliferative activity of furo[3,2-d]pyrimidine derivatives and their analogues has been evaluated against a range of cancer cell lines.
L1210 (Mouse Lymphocytic Leukemia): A study on furo[3,2-d]pyrimidine C-nucleosides reported that an adenosine (B11128) analogue of this class exhibited marked cytotoxicity against mouse L1210 cells in vitro. tandfonline.com Halogenated thieno[3,2-d]pyrimidines have also demonstrated potent antiproliferative activity against L1210 cells, with IC50 values in the low micromolar range. nih.gov
MDA-MB-231 (Triple-Negative Breast Cancer): Halogenated pyrrolo[3,2-d]pyrimidines have shown significant antiproliferative effects against the aggressive MDA-MB-231 cell line. nih.gov The introduction of iodine at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold was found to significantly enhance cytotoxic potency, reducing the IC50 into the sub-micromolar range. nih.gov
MCF-7 (Estrogen Receptor-Positive Breast Cancer): Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested against MCF-7 cells, with some derivatives showing potent antiproliferative effects with low micromolar IC50 values. nih.gov
| Compound Class | Cell Line | Activity | Reference |
| Furo[3,2-d]pyrimidine C-nucleoside | L1210 | Marked cytotoxicity | tandfonline.com |
| Halogenated thieno[3,2-d]pyrimidines | L1210 | Potent antiproliferative activity (low µM IC50) | nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidines | MDA-MB-231 | Significant antiproliferative effects (sub-µM to low µM IC50) | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | Potent antiproliferative activity (low µM IC50) | nih.gov |
Antiprotozoan and Antiviral Mechanism Elucidation (e.g., Leishmania donovani, Trypanosoma gambiense, Bovine Viral Diarrhea Virus)
The structural resemblance of furo[3,2-d]pyrimidines to purines also makes them interesting candidates for the development of antimicrobial agents, as they can potentially interfere with the metabolic pathways of pathogens.
Antiprotozoan Activity: A study focused on the synthesis of furo[3,2-d]pyrimidine C-nucleosides revealed that an inosine (B1671953) analogue of this series demonstrates activity against the pathogenic protozoans Leishmania donovani and Trypanosoma gambiense. tandfonline.com This suggests that furo[3,2-d]pyrimidine derivatives could act as inhibitors of key enzymes in the purine (B94841) salvage pathway of these parasites, which are unable to synthesize purines de novo and rely on salvaging them from their host. While specific studies on this compound are lacking, the activity of related compounds provides a rationale for its investigation as an antiprotozoal agent.
Antiviral Activity: There is limited direct evidence for the activity of this compound against Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family. However, research on related heterocyclic compounds provides a basis for potential antiviral applications. For instance, certain pyrimidine (B1678525) derivatives have been identified with activity against BVDV. researchgate.net The mechanism of action for antiviral compounds against BVDV often involves the inhibition of viral replication, for example, by targeting the viral RNA-dependent RNA polymerase. While specific mechanistic studies for furo[3,2-d]pyrimidines against BVDV are needed, the general antiviral potential of the broader pyrimidine class suggests this as a plausible area of investigation.
| Pathogen | Compound Class | Observed Activity | Potential Mechanism | Reference |
| Leishmania donovani | Furo[3,2-d]pyrimidine C-nucleoside (Inosine analogue) | Active | Inhibition of purine salvage pathway | tandfonline.com |
| Trypanosoma gambiense | Furo[3,2-d]pyrimidine C-nucleoside (Inosine analogue) | Active | Inhibition of purine salvage pathway | tandfonline.com |
| Bovine Viral Diarrhea Virus (BVDV) | Pyrimidine derivatives | Active | Inhibition of viral replication | researchgate.net |
Emerging Applications As Molecular Probes and Synthetic Intermediates
Role as a Versatile Building Block for Complex Organic Molecules
The chemical architecture of 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine makes it an exceptionally versatile synthon, or building block, for the construction of more complex molecular entities. The presence of two chlorine atoms and one bromine atom, each with differential reactivity, allows for a programmed and site-selective introduction of various functional groups. This controlled reactivity is fundamental to modern organic synthesis, where the precise assembly of molecular components is paramount.
Chemists can exploit these reactive sites to perform a variety of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. For instance, the bromine atom at the 6-position can be selectively targeted for substitution, leaving the chloro groups at the 2- and 4-positions available for subsequent transformations. This stepwise functionalization enables the creation of a diverse array of substituted furo[3,2-d]pyrimidine (B1628203) derivatives, which are scaffolds present in many biologically active compounds. The furopyrimidine core itself is a key component in many reported cytotoxic agents and serves as a template for new drug discovery. rsc.org The ability to build upon this core structure in a controlled manner is crucial for creating libraries of compounds for medicinal chemistry research. nih.govnih.gov
Development of Molecular Probes for Elucidating Biological Pathways
Molecular probes are essential tools for observing and understanding complex biological processes at the molecular level. The furo[3,2-d]pyrimidine scaffold is a valuable core for designing such probes. By attaching fluorophores or other reporter groups to the this compound core, researchers can create molecules that bind to specific biological targets, such as enzymes or receptors, and signal their presence or activity.
For example, derivatives of the related pyrrolo[3,2-d]pyrimidine have been synthesized and found to possess fluorescence properties. nih.gov The electronic characteristics of these systems, which can be fine-tuned by the substituents on the core structure, influence their optical properties. nih.gov This principle allows for the rational design of probes that can, for instance, change their fluorescent output upon binding to a target, providing a visual readout of a biological event. This approach has been used to develop inhibitors for targets like PI3 kinase, where the fused pyrimidine (B1678525) scaffold plays a key role in the molecule's activity. drugbank.com
Contributions to Advanced Materials Chemistry and Functional Materials
The field of materials science increasingly relies on organic molecules with specific electronic and photophysical properties to create novel functional materials. The extended π-system of the furo[3,2-d]pyrimidine core, combined with the potential for extensive functionalization, makes this compound a promising precursor for such materials.
Research into related heterocyclic systems has shown that the introduction of different functional groups can significantly alter the material's properties, such as its light absorption and emission characteristics. For instance, studies on pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones revealed that their optical properties are dependent on the substitution pattern. nih.gov Specifically, the presence of electron-donating groups can lead to a bathochromic shift in absorption and emission spectra, along with increased fluorescence quantum yields. nih.gov This tunability is a key feature in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to create materials with tailored electronic properties through synthetic modification of precursors like this compound is a significant area of ongoing research.
Precursors for Specialized Chemical Reagents and Libraries
In modern drug discovery and chemical biology, the generation of chemical libraries—large collections of diverse compounds—is a cornerstone of the search for new bioactive molecules. This compound serves as an ideal starting point for creating such libraries due to its multiple, differentially reactive handles.
Through automated or parallel synthesis, the three halogenated positions can be reacted with a wide variety of other chemical building blocks to rapidly generate a large number of unique structures. For example, one could envision a three-step process where the bromine is first substituted via a Suzuki coupling, followed by nucleophilic aromatic substitution at the 4-chloro position, and a final modification at the 2-chloro position. By using a different building block at each step, a vast chemical space can be explored. This approach is instrumental in identifying lead compounds for drug development programs, as seen in the discovery of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives from a chemical library that act as potent enzyme inhibitors. drugbank.com The synthesis of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines for screening as antitumor agents further illustrates the utility of this scaffold in generating chemical libraries. researchgate.netfigshare.com
Concluding Remarks and Future Research Directions
Current Challenges in the Synthesis and Functionalization of Halogenated Furo[3,2-d]pyrimidines
The synthesis and subsequent functionalization of polyhalogenated furo[3,2-d]pyrimidines, including the title compound, are fraught with challenges that chemists must navigate. These difficulties primarily revolve around regioselectivity, stability, and the controlled, sequential reactivity of the halogen substituents.
A significant hurdle is the initial, regioselective introduction of the halogen atoms onto the furo[3,2-d]pyrimidine (B1628203) core. The synthesis of the 2,4-dichloro analogue typically starts from furo[3,2-d]pyrimidine-2,4-diol, which is then treated with a strong chlorinating agent like phosphorus oxychloride. However, the subsequent bromination of the furan (B31954) ring at the 6-position can be problematic. Electrophilic aromatic substitution on the furan moiety is often not highly regioselective, potentially leading to a mixture of brominated isomers that are difficult to separate. Furthermore, the electron-withdrawing nature of the dichloropyrimidine ring deactivates the furan ring, making the bromination reaction itself challenging and requiring harsh conditions that can lead to decomposition of the starting material or the product.
The stability of polyhalogenated furo[3,2-d]pyrimidines is also a concern. The presence of multiple electron-withdrawing halogen atoms can make the scaffold susceptible to nucleophilic attack and ring-opening reactions under certain conditions, particularly in the presence of strong bases or nucleophiles. This inherent instability can complicate their synthesis, purification, and storage.
Opportunities for Novel Synthetic Methodologies and Catalytic Approaches
Overcoming the challenges in the synthesis and functionalization of halogenated furo[3,2-d]pyrimidines requires the development of more sophisticated and selective synthetic methods. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers significant opportunities in this regard.
The differential reactivity of the C-Cl and C-Br bonds can be harnessed to a greater extent using tailored catalytic systems. For instance, specific palladium catalysts with carefully designed phosphine (B1218219) ligands can enable selective cross-coupling reactions at one halogenated position over another. This allows for the precise and controlled introduction of a wide range of substituents (alkyl, aryl, etc.) at each of the three positions. The table below illustrates the potential for selective functionalization using different cross-coupling reactions.
| Coupling Reaction | Reactive Site | Reagent Type | Potential for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine |
| Suzuki-Miyaura | C4-Cl, C2-Cl, C6-Br | Boronic acids/esters | Stepwise introduction of aryl and heteroaryl groups. |
| Stille | C4-Cl, C2-Cl, C6-Br | Organostannanes | Versatile for introducing various carbon-based fragments. |
| Sonogashira | C4-Cl, C2-Cl, C6-Br | Terminal alkynes | Introduction of alkynyl moieties for further functionalization. |
| Buchwald-Hartwig | C4-Cl, C2-Cl | Amines | Formation of C-N bonds to introduce amino groups. |
| Negishi | C4-Cl, C2-Cl, C6-Br | Organozinc reagents | Tolerant of a wide range of functional groups. |
Furthermore, the development of ligand-free palladium-catalyzed reactions or those employing N-heterocyclic carbene (NHC) ligands has shown promise in controlling regioselectivity in challenging systems. nih.gov These methods can offer alternative reactivity profiles compared to traditional phosphine-based catalysts, potentially enabling the functionalization of the less reactive positions with greater efficiency.
C-H activation is another emerging area that could revolutionize the functionalization of the furo[3,2-d]pyrimidine scaffold. Instead of relying on pre-installed halogens, direct C-H functionalization would allow for the introduction of substituents at specific positions on the core structure in a more atom-economical manner. Research into developing catalysts that can selectively activate a specific C-H bond on the furan ring of the furo[3,2-d]pyrimidine system would be a significant step forward.
Future Prospects for Designing Mechanistic Biological Probes Based on the Furo[3,2-d]pyrimidine Scaffold
The furo[3,2-d]pyrimidine scaffold is a known inhibitor of various protein kinases, making it an excellent starting point for the design of mechanistic biological probes. researchgate.netnih.gov These probes are invaluable tools for identifying the cellular targets of a drug, elucidating its mechanism of action, and understanding complex biological pathways. The polyhalogenated nature of this compound makes it particularly well-suited for transformation into such probes.
Photoaffinity Labels: The halogens on the furo[3,2-d]pyrimidine ring can serve as synthetic handles for the introduction of photoreactive groups, such as benzophenones or diazirines. These groups, upon irradiation with UV light, form highly reactive species that can covalently cross-link the probe to its biological target. drugbank.com For example, a Suzuki-Miyaura coupling at the 6-bromo position could be used to attach a benzophenone-containing boronic acid. The resulting probe could then be used to identify the specific kinase or other protein that it binds to within a complex cellular mixture.
Clickable Probes: The concept of "click chemistry" has revolutionized chemical biology by providing a set of highly efficient and specific reactions for linking molecules together. jocpr.com The halogenated positions on the furo[3,2-d]pyrimidine scaffold can be functionalized with "clickable" moieties, such as terminal alkynes or azides. For instance, a Sonogashira coupling at one of the chloro positions can introduce an alkyne group. This alkyne-modified furo[3,2-d]pyrimidine can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule for affinity purification. This approach allows for the visualization and isolation of the probe and its bound targets.
The table below outlines a potential strategy for converting this compound into a multifunctional biological probe.
| Step | Reaction | Position Modified | Moiety Introduced | Purpose |
| 1 | Nucleophilic Aromatic Substitution | C4 | Bioactive group (e.g., aniline (B41778) derivative) | To confer binding affinity and selectivity for a target protein. |
| 2 | Sonogashira Coupling | C2 | Terminal alkyne | "Clickable" handle for attaching a reporter tag. |
| 3 | Suzuki-Miyaura Coupling | C6 | Benzophenone | Photoreactive group for covalent cross-linking to the target. |
By systematically exploring these advanced synthetic and chemical biology approaches, the full potential of this compound as a versatile platform for drug discovery and as a sophisticated tool for dissecting complex biological processes can be realized. Future research in this area will undoubtedly lead to the development of novel therapeutics and a deeper understanding of cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Post-experiment, segregate halogenated waste into designated containers for professional disposal to prevent environmental contamination .
Q. What synthetic strategies are effective for introducing bromo and chloro substituents into furopyrimidine scaffolds?
- Methodological Answer : Halogenation via electrophilic substitution (e.g., NBS or Cl2/FeCl3) or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl bromides) are common. For example, microwave-assisted aminocarbonylation with palladium catalysts can functionalize brominated intermediates .
Q. How is the purity of this compound validated after synthesis?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to match theoretical and observed molecular ions .
Advanced Research Questions
Q. How can regioselective functionalization at the C-6 position of furo[3,2-d]pyrimidine derivatives be achieved?
- Methodological Answer : Introduce directing groups (e.g., amino or nitro) to stabilize intermediates. For C-6 bromination, use Lewis acids like AlCl3 to enhance electrophilic attack. Alternatively, transition-metal catalysts (Pd or Cu) enable site-specific cross-coupling with boronic acids .
Q. What strategies mitigate contradictory biological activity data (e.g., EGFR vs. mTOR inhibition) in halogenated furopyrimidines?
- Methodological Answer : Perform kinase profiling assays to assess off-target effects. Compare substituent impacts: fluoromethyl groups at C-6 enhance mTOR affinity, while dichloro substituents may favor EGFR binding. Validate using isothermal titration calorimetry (ITC) to quantify binding constants .
Q. How do solvent polarity and temperature influence the crystallization of this compound?
- Methodological Answer : Slow evaporation from DMF/EtOH (1:3) at 4°C yields monoclinic crystals suitable for X-ray diffraction. Solvents with high polarity (e.g., DMSO) disrupt π-π stacking, while lower temperatures reduce nucleation rates, improving crystal quality .
Data Analysis & Experimental Design
Q. How should researchers optimize reaction yields for multi-halogenated furopyrimidines?
- Methodological Answer : Use design of experiments (DoE) to test variables: reactant stoichiometry (1.2–1.5 eq Br2), temperature (60–100°C), and catalyst loading (5–10 mol% Pd). Response surface modeling identifies ideal conditions (e.g., 80°C, 1.3 eq Br2, 8 mol% Pd(OAc)2) .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and Fukui indices to identify electrophilic sites. Molecular docking (AutoDock Vina) predicts binding poses in biological targets .
Safety & Waste Management
Q. How should accidental exposure to this compound be managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
